molecular formula C8H14F2N2 B1398029 4-(3,3-Difluoroazetidin-1-yl)piperidine CAS No. 1093066-73-9

4-(3,3-Difluoroazetidin-1-yl)piperidine

Numéro de catalogue B1398029
Numéro CAS: 1093066-73-9
Poids moléculaire: 176.21 g/mol
Clé InChI: NMSGIIPUOLDNTO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(3,3-Difluoroazetidin-1-yl)piperidine, also known as DF-4, is a novel chemical compound. It has the CAS Number 1373503-66-2 and the linear formula C8H16CL2F2N2 .


Molecular Structure Analysis

The InChI code for 4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride is 1S/C8H14F2N2.2ClH/c9-8(10)5-12(6-8)7-1-3-11-4-2-7;;/h7,11H,1-6H2;2*1H . The molecular weight is 249.13 .


Physical And Chemical Properties Analysis

The molecular formula of 4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride is C8H15ClF2N2, and its molecular weight is 212.67 g/mol.

Applications De Recherche Scientifique

Metabolism and Excretion of Dipeptidyl Peptidase Inhibitors

A comprehensive study on the disposition of a dipeptidyl peptidase IV inhibitor (PF-00734200) revealed its pharmacokinetic characteristics. The compound, closely related to 4-(3,3-Difluoroazetidin-1-yl)piperidine, showed high recovery rates in rats, dogs, and humans, with the majority of the administered dose being excreted through urine in dogs and humans, and feces in rats. The study highlighted the rapid absorption of PF-00734200, with circulating radioactivity primarily composed of the parent drug. It underlined the major metabolic pathways, including hydroxylation, amide hydrolysis, N-dealkylation, and phase II pathways such as carbamoyl glucuronidation, glucosidation, and conjugation with creatinine, indicating a complex metabolic profile for these compounds (Sharma et al., 2012).

Therapeutic Potential and Mechanisms

Colony-Stimulating Factor 1 Receptor (CSF1R) Imaging

Research on neuroinflammation, a critical component of neurodegenerative diseases like Alzheimer's, led to the development of a ligand for PET imaging of CSF1R, an emerging target for neuroinflammation imaging. A specific ligand demonstrated potential for CSF1R imaging, showing increased brain uptake in a lipopolysaccharide-treated mouse model and specificity for CSF1R, which could have implications for monitoring and understanding neuroinflammatory processes in various neurological disorders (Lee et al., 2022).

Antihypertensive and Cardiovascular Effects

A series of spiro compounds containing the piperidine moiety was synthesized and evaluated for antihypertensive activity. The study revealed that certain compounds showed significant antihypertensive effects, suggesting that modifications in the piperidine structure could lead to potential therapeutic agents for treating hypertension (Clark et al., 1983).

Renin Inhibition and Hypertension Management

A series of (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides were synthesized and optimized as renin inhibitors. One compound demonstrated significant renin inhibitory activity, favorable oral exposure, and an effective blood pressure-lowering effect in hypertensive animal models, positioning it as a promising candidate for managing hypertension (Mori et al., 2013).

Safety And Hazards

The safety data sheet for 4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Propriétés

IUPAC Name

4-(3,3-difluoroazetidin-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2/c9-8(10)5-12(6-8)7-1-3-11-4-2-7/h7,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSGIIPUOLDNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732483
Record name 4-(3,3-Difluoroazetidin-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,3-Difluoroazetidin-1-yl)piperidine

CAS RN

1093066-73-9
Record name 4-(3,3-Difluoro-1-azetidinyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093066-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,3-Difluoroazetidin-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 25 mL round-bottomed flask was charged with a solution of 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylic acid tert-butyl ester (0.265 g, 0.96 mmol) in DCM/TFA (3 mL/3 mL). The reaction mixture was stirred for 3 h at room temperature. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge. The cartridge was washed with MeOH and the desired product was eluted using 2 M NH3 in MeOH to give 4-(3,3-Difluoroazetidin-1-yl)piperidine as a white solid (0.154 g, 91%). 1H NMR (300 MHz, CDCl3): δ 3.54 (t, J=11.9 Hz, 4H), 3.10 (dt, J=12.7, 3.9 Hz, 2H), 2.59 (td, J=11.9, 2.6 Hz, 2H), 2.24-2.13 (m, 1H), 1.76-1.65 (m, 2H), 1.30-1.15 (m, 2H).
Quantity
0.265 g
Type
reactant
Reaction Step One
Name
DCM TFA
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (1.0 g, 5.0 mmol) in DCE (50 mL) was added 3,3-difluoroazetidine hydrochloride (712 mg, 5.5 mmol). The mixture was stirred at RT for 15 min, then sodium triacetoxyborohydride (1.59 g, 7.5 mmol) was added and stirring was continued for 17 h. The reaction mixture was diluted with brine and extracted with DCM. The organic layer was separated, dried (Na2SO4) and concentrated in vacuo. The resultant residue was purified by column chromatography to give 4-(3,3-difluoroazetidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester as a pale yellow solid (1.2 g, 88%). To a solution of 4-(3,3-difluoro-azetidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (552 mg, 2.0 mmol) in DCM (4 mL) was added TFA (2 mL) and the resulting mixture was stirred at RT for 45 min. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge. The cartridge was washed with MeOH then eluted with 2 M NH3 in MeOH to give the title compound as a pale yellow solid (271 mg, 77%).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,3-Difluoroazetidin-1-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(3,3-Difluoroazetidin-1-yl)piperidine
Reactant of Route 3
4-(3,3-Difluoroazetidin-1-yl)piperidine
Reactant of Route 4
Reactant of Route 4
4-(3,3-Difluoroazetidin-1-yl)piperidine
Reactant of Route 5
4-(3,3-Difluoroazetidin-1-yl)piperidine
Reactant of Route 6
4-(3,3-Difluoroazetidin-1-yl)piperidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.